molecular formula C13H17ClF3NO B2601289 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride CAS No. 1955557-95-5

2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B2601289
CAS No.: 1955557-95-5
M. Wt: 295.73
InChI Key: RYRSWUVSMYISSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1955557-95-5 . It has a molecular weight of 295.73 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 2-methyl-2-(4-(trifluoromethoxy)benzyl)pyrrolidine hydrochloride . The InChI code is 1S/C13H16F3NO.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular weight of the compound is 295.73 .

Scientific Research Applications

Cognitive Enhancement Properties

Research on pyrrolidine derivatives, such as ABT-089, indicates their potential in cognitive enhancement and anxiolytic activity. These compounds act as ligands for nicotinic acetylcholine receptors (nAChRs), showing positive effects in rodent and primate models. The detailed study on ABT-089 demonstrated its beneficial effects on cognitive disorders due to its favorable oral bioavailability and biological activities, suggesting a potential area of application for similar pyrrolidine derivatives (N. Lin et al., 1997).

Organocatalytic Activity

Pyrrolidine derivatives have been explored for their organocatalytic activity, as demonstrated by the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, catalyzed by a (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combination. This reaction showcases high yield, excellent regio- and enantioselectivity, underlining the utility of pyrrolidine-based catalysts in organic synthesis (R. Chowdhury & S. Ghosh, 2009).

Catalytic Applications in Organic Reactions

Complexes involving pyrrolidine derivatives, such as those with seleno and thio derivatives of pyrrolidine, have shown promising applications as catalysts for organic reactions. Studies have shown these complexes to be effective in catalyzing Heck and Suzuki–Miyaura coupling reactions, as well as in the catalytic oxidation of primary and secondary alcohols. This highlights the potential of pyrrolidine derivatives in enhancing the efficiency of various chemical processes (Pradhumn Singh et al., 2009).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new series of pyridine and fused pyridine derivatives, including those involving pyrrolidine cores, exemplify the diverse chemical applications of pyrrolidine derivatives. These studies contribute to the development of new compounds with potential uses in pharmaceuticals, agrochemicals, and materials science (S. A. Al-Issa, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16;/h3-6,17H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRSWUVSMYISSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.